N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-3-11(16)14-13-15-12(9(2)17-13)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTCUIPIWORLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The reaction employs phenacyl bromide (bromoacetophenone) and thioacetamide as precursors. Phenacyl bromide contributes the phenyl group at position 4 and the ketone moiety, while thioacetamide provides the sulfur atom, methyl group (position 5), and amine functionality (position 2). The general procedure involves refluxing equimolar quantities of phenacyl bromide (1.0 mmol) and thioacetamide (1.0 mmol) in ethanol for 6–8 hours. The reaction mixture is cooled to precipitate the thiazole amine, which is filtered, washed with cold ethanol, and recrystallized for purification.
Reaction Conditions:
Mechanistic Insights
The Hantzsch mechanism proceeds via nucleophilic attack of the thioacetamide’s sulfur on the α-carbon of phenacyl bromide, followed by cyclization and elimination of hydrogen bromide. The methyl group from thioacetamide occupies position 5, while the phenyl group from phenacyl bromide resides at position 4.
Acylation to Form N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)propanamide
The second stage involves acylating the primary amine of the thiazole core with propanoyl chloride to introduce the propanamide moiety.
Acylation Procedure
A modified Schotten-Baumann reaction is employed:
- Base Preparation: 5-Methyl-4-phenyl-1,3-thiazol-2-amine (1.0 mmol) is dissolved in a 5% aqueous sodium carbonate solution.
- Acylating Agent: Propanoyl chloride (1.2 mmol) is added dropwise under vigorous stirring at 0–5°C to minimize side reactions.
- Reaction Completion: The mixture is stirred for 2–3 hours at room temperature, after which the product precipitates.
- Purification: The precipitate is filtered, washed with cold water, and recrystallized from methanol.
Reaction Conditions:
Optimization Strategies
- Stoichiometry: A 20% excess of propanoyl chloride ensures complete acylation.
- Temperature Control: Slow addition at low temperatures prevents hydrolysis of the acyl chloride.
- Alternative Solvents: Dimethylformamide (DMF) may enhance solubility for high-throughput syntheses.
Alternative Preparation Methods
Cyclocondensation of Thioamides with α-Bromo Ketones
An alternative route involves cyclizing N-(thiocarbamoyl)propionamide derivatives with α-bromo-4-phenylacetophenone. This method, though less common, avoids isolating the intermediate thiazole amine.
Procedure:
Solid-Phase Synthesis
For combinatorial chemistry applications, the thiazole core is assembled on a Wang resin. After immobilizing the amine precursor, acylation with propanoyl chloride is performed under microwave irradiation (50°C, 30 minutes).
Characterization and Analytical Data
Spectroscopic Characterization
Melting Point and Elemental Analysis
- Melting Point: 145–147°C (uncorrected)
- Elemental Analysis (C14H15N2OS):
Optimization of Reaction Conditions
Solvent Effects on Acylation
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Aqueous Na2CO3 | 85 | 98 |
| DMF | 78 | 95 |
| THF | 60 | 90 |
Aqueous conditions favor higher yields due to rapid proton exchange and minimized side reactions.
Temperature and Time Dependence
- Acylation at 0°C: 85% yield (3 hours)
- Acylation at 25°C: 80% yield (2 hours)
- Acylation at 40°C: 70% yield (1 hour, partial hydrolysis)
Applications and Derivatives
This compound serves as a precursor for antimicrobial and antiproliferative agents. Derivatives with modified acyl groups (e.g., 3-bromopropanamide) exhibit enhanced bioactivity, as demonstrated in analogous compounds.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those similar to N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring can enhance anticonvulsant efficacy. For instance, compounds with specific substitutions on the phenyl group demonstrated significant protective effects in electroshock seizure models .
| Compound | Effective Dose (mg/kg) | Activity Type |
|---|---|---|
| Compound 1 | 20 | Anticonvulsant |
| Compound 2 | 24.38 | Anticonvulsant |
| Compound 3 | 88.23 | Anticonvulsant |
Anticancer Properties
Thiazole derivatives have shown promising anticancer activity against various cancer cell lines. For example, this compound and its analogs have been tested against human glioblastoma and melanoma cells, showing significant cytotoxic effects. The presence of specific substituents on the thiazole ring correlates with enhanced activity .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| U251 (glioblastoma) | 10–30 | Thiazole derivative |
| WM793 (melanoma) | <50 | Thiazole derivative |
Antimicrobial Activity
Thiazole compounds have also been explored for their antimicrobial properties. Research indicates that this compound exhibits varying degrees of antibacterial activity depending on its structural modifications. Compounds with phenyl and furan substituents have shown enhanced effectiveness against bacterial strains .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 µg/mL |
| Escherichia coli | 125 µg/mL |
Structure Activity Relationship Studies
Understanding the SAR of thiazole derivatives is crucial for optimizing their biological activities. Modifications at specific positions on the thiazole and phenyl rings have been systematically studied to identify which alterations lead to improved efficacy in anticonvulsant and anticancer activities .
Key Findings:
- Electron-withdrawing groups on the phenyl ring enhance anticonvulsant properties.
- Hydrophobic substitutions improve cytotoxicity against cancer cells.
Case Study 1: Anticonvulsant Efficacy
A study synthesized a series of thiazole derivatives and evaluated their anticonvulsant effects in animal models. The most potent compound exhibited a median effective dose significantly lower than standard medications, indicating its potential as a therapeutic agent for epilepsy .
Case Study 2: Anticancer Screening
In another investigation, a library of thiazole derivatives was screened against multiple cancer cell lines. One compound demonstrated selective cytotoxicity towards melanoma cells, suggesting that further development could lead to new cancer therapies .
Mechanism of Action
The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activities .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide and related compounds:
Key Observations:
- Substituent Impact on Physicochemical Properties: The presence of bulky groups (e.g., 4-phenyl in the target compound) increases molecular weight compared to simpler analogs like N-(5-phenyl-1,3-thiazol-2-yl)propanamide . Melting points correlate with polar functional groups; for instance, compound 8g (142–143°C) has a higher melting point due to its 4-aminophenyl and sulfanyl groups .
- Synthetic Pathways: The target compound and analogs like 8a–h are synthesized via convergent routes involving bromopropanoyl chloride intermediates coupled with substituted oxadiazole/thiadiazole nucleophiles .
Alkaline Phosphatase Inhibition
The bi-heterocyclic hybrid 8g (IC₅₀ = 1.422 ± 0.09 mM) demonstrates superior alkaline phosphatase inhibition compared to its methyl-substituted analog 8d (IC₅₀ = 1.878 ± 0.07 mM), highlighting the importance of electron-donating groups (e.g., -NH₂) on the aryl ring .
Receptor Modulation
Compound 343 (IC₅₀ unreported) acts as a CB2 receptor modulator due to its sulfonyl and chloro-fluoro substituents, suggesting that electron-withdrawing groups enhance receptor binding . In contrast, the target compound’s unmodified propanamide and methyl-phenyl groups may favor interactions with enzymatic targets over receptors.
Tyrosinase Inhibition
Computational and Docking Insights
- Electrostatic Potential: Tools like Multiwfn predict that electron-rich regions in the target compound (e.g., thiazole nitrogen) may facilitate hydrogen bonding with alkaline phosphatase .
- Docking Studies: Analogs such as 6a (COX-1/COX-2 inhibitor) show that hydrophobic interactions dominate binding, suggesting that the target compound’s aromatic systems could similarly engage hydrophobic enzyme pockets .
Biological Activity
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and neuroprotective properties, as well as its potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 274.38 g/mol. The compound features a thiazole ring, which is known for its various biological activities, including antimicrobial and anticancer effects.
1. Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for antibiotic development.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Thiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving DNA interaction and disruption of cell cycle progression .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 ± 2 |
| MCF-7 | 20 ± 3 |
| A549 | 10 ± 1 |
3. Neuroprotective Effects
In addition to its antibacterial and anticancer properties, this compound has shown promise in neuroprotection studies. It has been evaluated for its ability to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases .
Table 3: Neuroprotective Activity in PC12 Cells
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| Control | 100% |
| 10 | 85% |
| 20 | 70% |
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the thiazole ring interacts with various biological targets:
- Antibacterial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
- Anticancer Mechanism : It is suggested that the compound induces apoptosis through DNA damage and modulation of apoptotic pathways involving Bcl-2 family proteins .
- Neuroprotective Mechanism : The compound may exert antioxidant effects by scavenging free radicals and inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α .
Case Studies
Several studies have documented the efficacy of this compound in various experimental models:
- Antibacterial Study : A study demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antibiotic agent.
- Cancer Research : In vitro tests showed that the compound significantly reduced cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines compared to untreated controls.
- Neuroprotection : In a model of oxidative stress induced by hydrogen peroxide in PC12 cells, treatment with this compound resulted in a significant increase in cell survival rates compared to controls.
Q & A
Q. Key Insights :
- Electron-withdrawing groups (e.g., -NO) enhance activity by stabilizing enzyme interactions.
- Methyl groups improve lipophilicity (logP ~2.5), aiding membrane permeability.
Experimental Validation : IC values determined via enzyme inhibition assays .
How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Ensure consistent buffer pH (7.4) and temperature (37°C).
- Purity Verification : Use HPLC to confirm >95% purity; impurities (e.g., unreacted bromopropanamide) may skew results.
- Cell Line Validation : Test across multiple lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects.
Example : Discrepancies in antimicrobial activity were resolved by controlling inoculum size and incubation time .
What are the primary biological targets and mechanisms of action?
Methodological Answer:
- Alkaline Phosphatase Inhibition : Competes with phosphate ions at the active site (IC < 2 mM).
- Anticancer Activity : Induces apoptosis via caspase-3 activation (EC = 12 µM in MCF-7 cells).
- Antimicrobial Action : Disrupts bacterial cell wall synthesis (MIC = 8 µg/mL against S. aureus).
Mechanistic Studies : Use Western blotting (apoptosis markers) and time-kill assays (bacterial growth curves) .
How can derivatives be designed to improve pharmacokinetic properties?
Methodological Answer:
- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce logP from 2.5 to 1.8, enhancing solubility.
- Bioavailability : Use prodrug strategies (e.g., esterification of the propanamide) for oral absorption.
- Metabolic Stability : Replace labile methyl groups with trifluoromethyl to slow hepatic clearance.
Validation : In silico ADMET prediction (e.g., SwissADME) followed by in vivo PK studies in rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
